molecular formula C8H7FO3 B012160 3-Fluoro-2-methoxybenzoic acid CAS No. 106428-05-1

3-Fluoro-2-methoxybenzoic acid

Cat. No. B012160
M. Wt: 170.14 g/mol
InChI Key: MEOOXZGGYVXUSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Fluoro-2-methoxybenzoic acid often involves palladium-catalyzed coupling methodologies and other advanced chemical techniques. For instance, a series of fluoro-, methoxyl-, and amino-substituted isoflavones, which share some structural similarities, were synthesized using palladium-catalyzed coupling (Vasselin et al., 2006). Additionally, the synthesis of related fluoro- and methoxy-substituted compounds has been explored through various reactions and phase transfer catalysts (Shukla et al., 2000).

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methoxybenzoic acid is characterized by the presence of fluorine and methoxy groups, which influence its chemical behavior and properties. For example, in compounds with similar structures, specific substituents and functional groups have been observed to play significant roles in determining their molecular conformation and interactions (Yin et al., 2008).

Chemical Reactions and Properties

Compounds like 3-Fluoro-2-methoxybenzoic acid participate in various chemical reactions, contributing to their diverse chemical properties. For instance, studies have shown that related compounds undergo reactions like the Fries rearrangement, offering pathways to create fluorinated building blocks for further chemical synthesis (Yerande et al., 2014).

Physical Properties Analysis

The physical properties of 3-Fluoro-2-methoxybenzoic acid, such as melting points, solubility, and crystalline structure, are crucial for its application in various fields. Research on similar compounds has provided insights into how specific substitutions affect these physical properties (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are key to understanding the potential applications of 3-Fluoro-2-methoxybenzoic acid. Research has demonstrated that similar compounds exhibit a range of chemical behaviors depending on their specific molecular structures and the presence of functional groups (Takagi et al., 2018).

Scientific Research Applications

  • Fluorescent Probes : It is used in the synthesis of fluorescent probes for sensing pH and metal cations. These probes, made using 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole, exhibit high sensitivity to pH changes and selectivity in metal cation sensing (Tanaka et al., 2001).

  • Synthesis of Fluorinated Compounds : The compound serves as a versatile building block for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).

  • Inhibition in Methanogenic Cultures : Studies have shown that fluorophenols and 3-fluorobenzoate can inhibit phenol degradation in methanogenic cultures, highlighting their potential in environmental microbiology (Londry & Fedorak, 1993).

  • Liquid Crystal Research : 4-Methoxybenzoate liquid crystals, which include fluoro-substitutes, demonstrate mesomorphic properties, finding potential applications in pharmaceuticals and biomedical research (Li, Yu, Liu, & Wen, 2010).

  • Antibacterial Agents : Hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, including fluoro derivatives, have shown promising antibacterial activity against Bacillus spp., surpassing common antibiotics like cefuroxime and ampicillin in efficacy (Popiołek & Biernasiuk, 2016).

  • Enhancement in Chromatography : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has been used to enhance high-performance liquid chromatography for sensitive detection of amino acids (Watanabe & Imai, 1981).

Future Directions

Research on 3-Fluoro-2-methoxybenzoic acid could explore its potential applications in pharmaceuticals, agrochemicals, or materials science. Investigating its biological activities and optimizing its synthesis could lead to novel compounds with useful properties .

properties

IUPAC Name

3-fluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOOXZGGYVXUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372015
Record name 3-fluoro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxybenzoic acid

CAS RN

106428-05-1
Record name 3-Fluoro-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106428-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methoxybenzoic acid
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Synthesis routes and methods

Procedure details

Solid potassium t-butoxide (4.48 g) was added under argon to a stirred, ice-cooled mixture of (3-carboxypropyl)triphenylphosphonium bromide (6.44 g) and (-)-[2,3-trans]-tetrahydro-5-hydroxy-3-hydroxymethyl-2-o-methoxyphenylfuran (B) (2.24 g) ih dry THF (75 ml). The mixture was stirred for 15 minutes at 4° C., then for 1 hour at ambient temperature and was then poured into ice-water (150 ml). The mixture obtained was washed with ether (2×50 ml) to remove the bulk of the neutral material. The aqueous phase was acidified to pH4 with 1M hydrochloric acid and extracted with ether (1×100 ml, 2×50 ml). These combined extracts were washed successively with water (2×50 ml) and saturated brine (2×50 ml), then dried (MgSO4) and evaporated. The residue was purified by flash chromatography, eluting with ether/hexane/acetic acid (80:20:1 v/v) to give (-)-erythro-4(Z)-8-hydroxy-7 -hydroxymethyl-8-o-methoxyphenyl-4-octenoic acid (C) as a colourless oil (2.76 g); 22 [α]D -68.3° (c 1.1, methanol); NMR: 1.92 (1H,m), 2.0-2.6 (6H,m), 3.67 (2H,m), 3.82 (3H,s), 5.21 (1H,d J=5 Hz), 5.37 (2H,m), 6.87 (1H,dd J=8,1 Hz), 6.98 (1H,td J=7,1 Hz), 7.25 (1H,m), 7.42 (1H,dd J=7,1 Hz); m/e 294 (M+).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Hu, J Kan, W Su, M Hong - Organic Letters, 2009 - ACS Publications
… The observation that benzoic acid bearing both an o-methoxy group and another electron-withdrawing group such as 3-fluoro-2-methoxybenzoic acid did not react under the current …
Number of citations: 178 pubs.acs.org
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
… Finally, a condensation reaction between amine 290 and 3-fluoro-2-methoxybenzoic acid (291) mediated by TBTU under Ar for 16 h provided 284 as a pale yellow solid. …
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu
T Lu, X Zheng, F Mao, Q Cao, Q Cao, J Zhu, X Li… - European Journal of …, 2022 - Elsevier
… Derivative 17 was synthesized by using the general procedure described for the synthesis of 12 except using 3-fluoro-2-methoxybenzoic acid to yield 17 as a white solid. Yield: 47%. H …
Number of citations: 3 www.sciencedirect.com
M Schlosser - Organometallics in Synthesis: A Manual, 1994 - Wiley Online Library
The cradle of polar organometallic chemistry stood some 150 years ago in Northern Hesse [1]. There, in 1831, Wöhler became a teacher at the newly founded Higher Industrial School (…
Number of citations: 27 onlinelibrary.wiley.com
G Katsoulos, S Takagishi, M Schlosser - 1991 - infoscience.epfl.ch
… carboxylation of Ph fluorophenyl ether); 367-83-9P (2-Fluoro-5-methoxybenzoic acid); 394-04-7P (5-Fluoro-2-methoxybenzoic acid); 106428-05-1P (3-Fluoro-2-methoxybenzoic acid); …
Number of citations: 63 infoscience.epfl.ch

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